molecular formula C16H13FN2OS B2590813 (2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile CAS No. 551921-23-4

(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile

Cat. No. B2590813
CAS RN: 551921-23-4
M. Wt: 300.35
InChI Key: DQBAUZCXAARMQS-BENRWUELSA-N
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Description

(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as DMAPT and belongs to the class of organic compounds known as nitriles. DMAPT has a unique chemical structure that makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Photophysical Applications (2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile and its analogs have been the subject of various studies focused on their photophysical properties. For instance, the spectral behavior and photophysical parameters of similar compounds have been investigated, revealing their potential in applications like organic photoemitting diodes. The solubilization of these compounds in micelles suggests they could be used as probes to determine the critical micelle concentration of surfactants like CTAB and SDS (Pannipara et al., 2015) (Asiri et al., 2015).

Nonlinear Optical Properties These compounds also demonstrate interesting nonlinear optical properties. Analogs of Foron blue SR, for example, have been studied for their photophysical, structural aspects, and nonlinear optical properties using Density Functional Theory (DFT) and Time Dependent Density Functional Theory (TD-DFT). The research emphasized the effect of bond length alteration (BLA) and bond order alteration (BOA) on first order hyperpolarizability, which is crucial for applications in nonlinear optics (Bhagwat & Sekar, 2019).

Bioactivity and Molecular Structures Enaminone complexes, which are closely related to the compound of interest, have been synthesized and their bioactivity against various types of bacteria and fungi has been investigated. The study of their chelation with different metal nitrates provides a pathway to explore their potential pharmaceutical applications (Jeragh & Elassar, 2015). Moreover, the molecular structures of α,β-unsaturated acrylonitrile derivatives, to which the compound belongs, have been examined to understand their photophysical properties and frontier orbitals, which could be relevant in material sciences and electronics (Percino et al., 2016).

properties

IUPAC Name

(Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-19(2)10-12(9-18)14-7-8-15(21-14)16(20)11-3-5-13(17)6-4-11/h3-8,10H,1-2H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBAUZCXAARMQS-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=C(S1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C#N)\C1=CC=C(S1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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